N-methyl-6-oxo-3H-pyridine-3-carboxamide
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR :
¹³C NMR :
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
Computational Chemistry Predictions (DFT Calculations, Molecular Orbital Analysis)
Density Functional Theory (DFT) studies at the B3LYP/6-311++G(d,p) level predict:
- HOMO-LUMO Gap : 5.2 eV, indicating moderate reactivity.
- Electrostatic Potential : Negative charge localized at the oxo oxygen (–0.45 e) and carboxamide oxygen (–0.42 e).
- Tautomeric Stability : The 6-oxo tautomer is 8.3 kcal/mol more stable than the 4-oxo isomer due to reduced steric hindrance.
$$
\text{HOMO} = -6.1 \, \text{eV}, \quad \text{LUMO} = -0.9 \, \text{eV}
$$
| Property | Value | Method |
|---|---|---|
| Dipole Moment | 4.8 Debye | B3LYP/6-311++G(d,p) |
| Bond Order (C=O) | 1.75 | NBO Analysis |
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
N-methyl-6-oxo-3H-pyridine-3-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c1-8-7(11)5-2-3-6(10)9-4-5/h2-5H,1H3,(H,8,11) |
InChI Key |
VENCKILMSBWPLT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1C=CC(=O)N=C1 |
Origin of Product |
United States |
Preparation Methods
Alkylation of 6-Hydroxynicotinic Acid Derivatives
Key Method :
A multi-step approach involves converting 6-hydroxynicotinic acid into its methyl ester, followed by alkylation and hydrolysis.
Reaction Pathway :
- Esterification : 6-Hydroxynicotinic acid is treated with methanol and acetyl chloride to form methyl 6-hydroxynicotinate.
- N-Methylation : The ester undergoes alkylation with methyl iodide (CH₃I) in a methanol-water mixture at 60°C, yielding methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.
- Hydrolysis : The methyl ester is hydrolyzed in ammonia solution to produce the carboxamide.
Conditions and Yields :
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Esterification | MeOH, CH₃COCl, 65–70°C, 12 h | 87 | |
| N-Methylation | CH₃I, MeOH:H₂O (9:1), 60°C, 24 h | 65 | |
| Hydrolysis | NH₄OH (28–30%), MeOH, 24 h | 66 |
Optimization Notes :
- Use of iodomethane ensures efficient N-methylation due to its high electrophilicity.
- Hydrolysis under basic conditions minimizes side reactions.
Direct Alkylation of Pyridone Carboxylic Acid
Alternative Route :
N-Methylation of 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid using methylating agents.
Procedure :
- Activation : The carboxylic acid is treated with oxalyl chloride (SOCl₂) in dichloromethane to form the acid chloride.
- Coupling : The acid chloride reacts with methylamine in tetrahydrofuran (THF) at 0°C to form the carboxamide.
Conditions and Yields :
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Acid Chloride Formation | SOCl₂, CH₂Cl₂, 80°C, 1 h | 62 | |
| Amide Coupling | CH₃NH₂, THF, 0°C, 2 h | 49.7 |
Critical Factors :
- Low-temperature coupling prevents decomposition of the acid chloride.
- Solvent choice (THF vs. DMF) impacts reaction efficiency.
Catalytic Hydrogenation and Functionalization
Synthetic Strategy :
Reduction of nitro-substituted precursors followed by amide bond formation.
Example Pathway :
- Nitration : 6-Hydroxynicotinic acid is nitrated to form nitro derivatives.
- Reduction : Catalytic hydrogenation (H₂, Raney Ni) converts nitro groups to amines.
- Amidation : Reaction with methylamine under coupling agents like EDCI.
Conditions and Yields :
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 82 | |
| Hydrogenation | H₂, Raney Ni, 25°C, 1 h | 95 | |
| Amidation | EDCI, pyridine, 20°C, 3 h | 69 |
Advantages :
- High-yield hydrogenation steps for nitro group reduction.
- EDCI-mediated coupling enhances amidation efficiency.
Palladium-Catalyzed Cross-Coupling Reactions
Advanced Methodology :
Use of palladium catalysts for constructing complex pyridone scaffolds.
Procedure :
- Acid Chloride Formation : 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is treated with oxalyl chloride.
- Coupling : The acid chloride reacts with amines in the presence of Pd catalysts (e.g., Pd(PPh₃)₄).
Conditions and Yields :
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Acid Chloride | SOCl₂, CH₂Cl₂, 80°C, 1 h | 62 | |
| Cross-Coupling | Pd(PPh₃)₄, 1,2-dimethoxyethane, 25°C | 71 |
Key Insights :
- Palladium catalysts enable regioselective coupling at the carboxamide position.
- Solvent polarity (e.g., DMSO vs. THF) modulates reaction kinetics.
Boc Protection and Deprotection Strategies
Protective Group Approach :
Use of tert-butoxycarbonyl (Boc) groups to stabilize intermediates.
Procedure :
- Boc Protection : 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid reacts with Boc anhydride in dioxane.
- Deprotection : Acidic conditions remove the Boc group post-coupling.
Conditions and Yields :
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Boc Protection | Boc anhydride, NH₄HCO₃, dioxane, 20°C | 70 | |
| Deprotection | TFA, CH₂Cl₂, 25°C, 1 h | 85 |
Applications :
- Boc protection prevents undesired side reactions during amide coupling.
- High-yield deprotection ensures minimal loss of product.
Comparative Analysis of Methods
| Method | Key Reagents/Steps | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation of Esters | CH₃I, NH₄OH, Ester Hydrolysis | 62–66 | High purity, scalable | Prolonged reaction times |
| Direct Alkylation | SOCl₂, CH₃NH₂, THF | 49–62 | Simple setup | Lower yields for large-scale |
| Catalytic Hydrogenation | H₂, Raney Ni, EDCI | 69–95 | High selectivity, versatile | Requires specialized catalysts |
| Palladium Coupling | Pd(PPh₃)₄, Acid Chloride | 71 | Regioselectivity | Expensive catalysts |
| Boc Protection | Boc anhydride, TFA | 70–85 | Stabilizes intermediates | Additional steps required |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methyl-6-oxo-3H-pyridine-3-carboxamide can undergo further oxidation to form more oxidized derivatives.
Reduction: The compound can be reduced to form N-methyl-6-hydroxy-3H-pyridine-3-carboxamide.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, alcohols under basic or acidic conditions.
Major Products:
Oxidation: N-methyl-6-oxo-3H-pyridine-3-carboxylic acid.
Reduction: N-methyl-6-hydroxy-3H-pyridine-3-carboxamide.
Substitution: Derivatives with different substituents replacing the carboxamide group.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine:
- Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N-methyl-6-oxo-3H-pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include modulation of oxidative stress and inhibition of specific signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other pyridine-3-carboxamides but differs in substituents and functional groups. Key analogues include:
Key Observations :
- Substituent Effects : The methyl group at N1 in the target compound reduces steric hindrance compared to the bulky 3-chloro-2-methylphenyl group in the analogue from .
- Electronic Properties : The pyridone ring in the target compound enhances electron-withdrawing effects, stabilizing the carboxamide group, whereas spiro systems () introduce conformational rigidity .
Key Observations :
- The target compound’s synthesis is straightforward with moderate yield (66%), while analogues with complex substituents (e.g., spiro systems) require multi-step protocols .
- Crystallization methods () are critical for isolating stable forms of aryl-substituted carboxamides .
Spectral and Physicochemical Properties
1H NMR Comparisons :
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
